Sucrose Hexasulfate, Potassium Salt Sucrose Hexasulfate, Potassium Salt Sucralfate is a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage. Sucrose hexasulfate is a polysulfated disaccharide that is used as a reference standard for sucralfate.
Brand Name: Vulcanchem
CAS No.: 386229-70-5
VCID: VC20754938
InChI: InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
SMILES: C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Molecular Formula: C12H22KO29S6
Molecular Weight: 861.8 g/mol

Sucrose Hexasulfate, Potassium Salt

CAS No.: 386229-70-5

Cat. No.: VC20754938

Molecular Formula: C12H22KO29S6

Molecular Weight: 861.8 g/mol

* For research use only. Not for human or veterinary use.

Sucrose Hexasulfate, Potassium Salt - 386229-70-5

Specification

Description Sucralfate is a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage. Sucrose hexasulfate is a polysulfated disaccharide that is used as a reference standard for sucralfate.
CAS No. 386229-70-5
Molecular Formula C12H22KO29S6
Molecular Weight 861.8 g/mol
IUPAC Name hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate
Standard InChI InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
Standard InChI Key MHTXMFGBWXJQID-AKSHDPDZSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K]
SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K]
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator